molecular formula C10H7N3O4 B8227316 5-(1H-1,2,4-Triazol-1-yl)isophthalic acid

5-(1H-1,2,4-Triazol-1-yl)isophthalic acid

Cat. No.: B8227316
M. Wt: 233.18 g/mol
InChI Key: QBSPMFYSIXEACD-UHFFFAOYSA-N
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Description

5-(1H-1,2,4-Triazol-1-yl)isophthalic acid is a chemical compound with the molecular formula C10H7N3O4. It is a derivative of isophthalic acid, where one of the hydrogen atoms is replaced by a 1H-1,2,4-triazol-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-1,2,4-Triazol-1-yl)isophthalic acid typically involves the reaction of isophthalic acid with 1H-1,2,4-triazole under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade solvents and catalysts to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-(1H-1,2,4-Triazol-1-yl)isophthalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce partially hydrogenated triazole derivatives .

Scientific Research Applications

5-(1H-1,2,4-Triazol-1-yl)isophthalic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(1H-1,2,4-Triazol-1-yl)isophthalic acid depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating with metal ions to form stable complexes. These complexes can exhibit unique properties, such as enhanced catalytic activity or selective gas adsorption . In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .

Properties

IUPAC Name

5-(1,2,4-triazol-1-yl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-9(15)6-1-7(10(16)17)3-8(2-6)13-5-11-4-12-13/h1-5H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSPMFYSIXEACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)N2C=NC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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